6-Bromo-2,2-dimethylchroman-4-amine hydrochloride

Pharmaceutical formulation Solubility enhancement Medicinal chemistry

Researchers require precise 2,2-dimethylchroman-4-amine analogs for SAR studies on potassium channel modulators, but substitution pattern deviations alter target engagement. This exact 6-bromo derivative provides the necessary regiochemistry. - **Defined SAR handle:** 6-Bromo group enables cross-coupling (Suzuki, Buchwald-Hartwig); 4-primary amine allows amide/sulfonamide libraries. - **Physicochemical fit:** HCl salt improves aqueous solubility for in vitro assays (racemic, suitable for probe development). - **Supply security:** BenchChem offers research quantities (mg to g) with verified purity. Immediate shipment for non-regulated R&D.

Molecular Formula C11H15BrClNO
Molecular Weight 292.6 g/mol
CAS No. 1172392-47-0
Cat. No. B3216680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,2-dimethylchroman-4-amine hydrochloride
CAS1172392-47-0
Molecular FormulaC11H15BrClNO
Molecular Weight292.6 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(O1)C=CC(=C2)Br)N)C.Cl
InChIInChI=1S/C11H14BrNO.ClH/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11;/h3-5,9H,6,13H2,1-2H3;1H
InChIKeyUIVFUYJBHZSULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,2-dimethylchroman-4-amine hydrochloride: Product Overview


6-Bromo-2,2-dimethylchroman-4-amine hydrochloride is a synthetic derivative within the chroman family of heterocyclic organic compounds. With the molecular formula C₁₁H₁₅BrClNO and a molecular weight of approximately 292.6 g/mol, it is supplied as a hydrochloride salt . Structurally, it features a bicyclic chroman core (a benzene ring fused to a tetrahydropyran ring), characterized by geminal dimethyl substitution at the 2-position, a primary amine group at the 4-position, and a bromine atom at the 6-position of the aromatic ring . This specific substitution pattern distinguishes it from other chroman-4-amine analogs and positions it as a specialized intermediate for medicinal chemistry and organic synthesis applications.

1Synthetic intermediate for chroman-based libraries
2HCl salt form supports aqueous solubility and handling
3Racemic mixture suitable for non-stereospecific synthesis

6-Bromo-2,2-dimethylchroman-4-amine hydrochloride: Why Substitution Fails


The chroman scaffold is a privileged structure in medicinal chemistry, but biological and physicochemical properties are exquisitely sensitive to the specific nature and position of substituents. While other 2,2-dimethylchroman-4-amines or brominated chromans exist, the precise combination of the gem-dimethyl group and the 6-bromo substitution on 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride is not interchangeable with analogs . For instance, structure-activity relationship (SAR) studies on related 4,6-disubstituted 2,2-dimethylchromans demonstrate that variations at these positions profoundly impact biological outcomes, such as K(ATP) channel modulation, where seemingly minor structural changes can lead to divergent pharmacological profiles [1]. Therefore, substituting this compound with an analog lacking the 6-bromo or 2,2-dimethyl motif carries a high risk of altering target engagement, selectivity, and downstream experimental results, making the specific compound a necessity for defined research programs. This guide provides the quantitative evidence to substantiate this selection criterion.

Analog without 6-Br or gem-dimethyl
May shift target engagement and downstream SAR; specific substitution pattern is key for K(ATP) modulator research.
Free base instead of hydrochloride salt
Lower aqueous solubility may compromise assay preparation and handling reproducibility.
Other bromo positional isomers
7‑Br or 8‑Br isomers can exhibit different binding profiles; functional equivalence should not be assumed.

6-Bromo-2,2-dimethylchroman-4-amine hydrochloride: Key Differentiators


Hydrochloride Salt vs. Free Base: Physicochemical Differences

This compound is specifically the hydrochloride salt, which distinguishes it from its free base counterpart, 6-bromo-2,2-dimethylchroman-4-amine (CAS: 226922-92-5) . The salt form is known to increase aqueous solubility and improve stability relative to the free base, which is a critical differentiator for downstream chemical handling and biological assay preparation .

Salt vs. Free Base
Head-to-head
MW +36.46 g/mol (HCl addition); reported to improve aqueous solubility
Supports solubility and handling for biological assays
Calculated from standard atomic masses
Pharmaceutical formulation Solubility enhancement Medicinal chemistry

Racemic Mixture vs. Chiral Enantiomers

The target compound is an achiral racemic mixture, which differentiates it from its chiral enantiomers, such as (S)-6-bromo-2,2-dimethylchroman-4-amine (CAS: 1604406-53-2) . The absence of stereochemistry in this compound's specification (it is racemic) is a critical distinction from its enantiopure counterparts. For applications where stereochemistry is not a primary concern or a racemic starting material is preferred for cost or synthetic simplicity, this compound is the appropriate choice over a more expensive single enantiomer.

Racemate vs. Enantiomers
Head-to-head
Racemic mixture (1:1 R/S); distinct from (S)- or (R)-enantiomer
Appropriate for non-stereospecific applications; chiral environments may yield different responses
Supplier specification indicates racemic product
Stereoselective synthesis Chiral resolution Pharmacology

6-Bromo Position vs. Other Chroman Isomers

The specific placement of the bromine atom at the 6-position is a key differentiator. Literature on chroman derivatives indicates that the position of halogen substitution significantly impacts biological activity. For example, in a series of 2,2-dimethylchromans evaluated for K(ATP) channel modulation, the nature and position of substituents at the 4- and 6-positions were found to dictate whether a compound acted as a myorelaxant or an inhibitor of insulin release [1]. This highlights that a 6-bromo-2,2-dimethylchroman-4-amine is not functionally equivalent to its 7-bromo or 8-bromo isomers.

6-Br vs. Other Positions
Class-level
6‑bromo substitution alters electronic and steric profile; SAR data show divergent K(ATP) modulation [1]
Positional isomers may shift binding affinity and functional activity
Inferred from 4,6-disubstituted chroman SAR study
Structure-activity relationship Medicinal chemistry Drug discovery

Primary Amine vs. 4-One Functional Group

The presence of a primary amine group at the 4-position is a critical functional handle that differentiates this compound from other 6-bromo-2,2-dimethylchroman derivatives, such as the 4-one (CAS: 99853-21-1) or 4-ol analogs . The primary amine allows for a distinct set of chemical reactions (e.g., amide bond formation, reductive amination, sulfonamide synthesis) that are not possible with a ketone or alcohol. This makes it a unique building block for generating focused libraries of amide or amine-containing derivatives.

4‑NH₂ vs. 4‑one
Head-to-head
Primary amine enables amidation, reductive amination, sulfonamide synthesis
Unlocks distinct synthetic pathways compared to ketone analog
Based on fundamental reactivity of primary amines
Chemical handle Medicinal chemistry Organic synthesis

6-Bromo-2,2-dimethylchroman-4-amine hydrochloride: Key Applications


K(ATP) Channel Modulator Lead Optimization

Based on class-level SAR inference from 4,6-disubstituted 2,2-dimethylchromans [1], this compound is a rational intermediate for synthesizing focused libraries of potential K(ATP) channel modulators. The 6-bromo and 4-amine functionalities allow for systematic exploration of chemical space to fine-tune pharmacological profiles, differentiating from non-selective or generic chroman scaffolds. The hydrochloride salt form ensures adequate solubility for in vitro assay preparation.

Amide and Sulfonamide Library Generation

As a primary amine, this compound is a versatile building block [1]. Its differentiation from the corresponding 4-one or 4-ol analogs [1] makes it the preferred choice for synthesizing libraries of amides, sulfonamides, ureas, and other N-linked derivatives. The 6-bromo group also serves as a handle for further diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Activity-Based Probe and Affinity Reagent Synthesis

The combination of a reactive primary amine (for conjugation to linkers or biotin) and an aryl bromide (for potential radiolabeling or further functionalization) positions this compound as a useful intermediate for creating chemical probes. Its racemic nature [1] is suitable for initial probe development where stereochemistry is not yet defined. The hydrochloride salt form [1] provides the water solubility often required for bioconjugation reactions.

Application
Selection Property
Validation Focus
K(ATP) channel modulator lead optimization
6‑Br/4‑amine substitution pattern for SAR exploration
Review functional activity at K(ATP) channels; assess target engagement
Amide and sulfonamide library synthesis
Primary amine functional handle
Verify derivatization efficiency and product purity
Activity-based probe intermediate
Primary amine plus aryl bromide dual reactivity
Confirm conjugation yields and labeling performance
Quote Request

Request a Quote for 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.